Benzimidazo[2,1-a]isoquinoline is a heterocyclic compound that combines the structural features of benzimidazole and isoquinoline. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities, including antitumor and antimicrobial properties. The unique structure of benzimidazo[2,1-a]isoquinoline allows for various modifications, which can enhance its pharmacological efficacy.
Benzimidazo[2,1-a]isoquinolines can be derived from several synthetic routes, often involving multi-step processes that utilize various catalysts and reagents. Recent literature highlights the development of several synthetic methodologies aimed at improving yield and reducing reaction times.
Benzimidazo[2,1-a]isoquinoline belongs to the class of fused heterocycles, characterized by the presence of nitrogen atoms in their ring structures. It is classified under isoquinolines and benzimidazoles, which are significant in the synthesis of biologically active compounds.
Several methods have been developed for synthesizing benzimidazo[2,1-a]isoquinoline:
The choice of catalyst (e.g., palladium or rhodium) significantly affects the reaction conditions and yields. For instance, palladium-catalyzed reactions often require specific ligands to facilitate C–H activation effectively, while rhodium-based methods may offer more straightforward pathways with fewer side reactions.
Benzimidazo[2,1-a]isoquinoline consists of a fused bicyclic structure where a benzimidazole moiety is attached to an isoquinoline framework. The general formula can be represented as:
The molecular weight is approximately 210.24 g/mol. The compound typically exhibits a planar structure conducive to π-π stacking interactions, which can influence its biological activity.
Benzimidazo[2,1-a]isoquinoline participates in various chemical reactions:
The reactivity of benzimidazo[2,1-a]isoquinoline can be modulated by substituents on the aromatic rings, affecting both sterics and electronics during reactions.
The mechanism of action for compounds derived from benzimidazo[2,1-a]isoquinoline varies depending on their specific functionalization but often involves:
Studies have shown that modifications at specific positions on the benzimidazo[2,1-a]isoquinoline scaffold can enhance biological activity through improved binding affinities to target proteins.
Benzimidazo[2,1-a]isoquinoline derivatives are being explored for various applications:
Benzimidazo[2,1-a]isoquinoline is a nitrogen-dense tetracyclic system characterized by the fusion of a benzimidazole unit (rings A/B) and an isoquinoline moiety (rings C/D). This architecture results in a planar, conjugated π-system with the molecular formula C₁₅H₁₀N₂, as confirmed by PubChem entries [1] [3]. The central imidazole ring (ring B) acts as the pivotal fusion point, connecting the benzene ring (A) at the C1–C2 bond and the isoquinoline unit (rings C/D) via N7–C12b. This connectivity creates a rigid pentacyclic scaffold where ring B shares bonds with both ring A (C5a–C11a) and ring D (C12b–N7). The IUPAC numbering system designates N1 and N7 as the key nitrogen atoms, with N1 participating in the aromatic sextet of the benzimidazole unit and N7 serving as a bridge atom [1] [7].
The ring fusion angles significantly influence electronic properties. For instance, crystallographic studies reveal that the dihedral angle between benzimidazole and isoquinoline planes ranges from 1.5° to 5.8°, indicating near-planarity. This planarity enhances π-conjugation, corroborated by UV-vis spectra showing absorption maxima at 320–350 nm. Substituents at C5, C6, or C12a induce torsional strain, disrupting planarity by up to 15° [2] [8].
Table 1: Ring System Classification of Benzimidazo[2,1-a]isoquinoline
Ring Label | Constituent Atoms | Heteroatoms | Fusion Bonds |
---|---|---|---|
A (Benzene) | C1–C6 | None | C5a–C11a (w/ ring B) |
B (Imidazole) | N1, C11a, C11b, N7, C12b | N1, N7 | C11a–C5a (w/ ring A); C12b–N7 (w/ ring D) |
C (Pyridine) | C8–C12 | N7 | C12b–C12a (w/ ring D) |
D (Benzene) | C12a, C13–C17 | None | C12a–C12b (w/ ring C) |
X-ray diffraction analyses of unsubstituted benzimidazo[2,1-a]isoquinoline reveal monoclinic P2₁/c space group symmetry with unit cell parameters a = 7.28 Å, b = 12.45 Å, c = 14.93 Å, and β = 98.6°. The molecule adopts a nearly planar conformation (mean plane deviation < 0.05 Å), facilitating strong intermolecular π-stacking with centroid–centroid distances of 3.58 Å [3] [8]. Electron-donating substituents (e.g., methoxy at C12) enhance planarity and reduce π-stacking distance to 3.42 Å, while electron-withdrawing groups (e.g., nitro at C11) increase dihedral angles to 8.7° and stacking distances to 3.81 Å. Steric effects are particularly pronounced at ortho positions: 2-methyl substitution on ring D induces a 15.2° twist, disrupting solid-state π-interactions [2] [5].
Halogen substituents exhibit unique packing modes. Bromo derivatives at C5 form halogen bonds (Br···N = 3.15 Å), creating dimeric motifs, whereas fluoro groups engage in C–H···F interactions (2.89 Å). Sulfonyl modifications at C5 (e.g., from sulfonylhydrazide cyclization) introduce tetrahedral geometry, forcing the tetracyclic core to adopt a bent conformation (22.7° dihedral angle) [5].
Table 2: Crystallographic Parameters of Selected Derivatives
Substituent Position | Bond Lengths (Å) | Dihedral Angle (°) | Intermolecular Interactions |
---|---|---|---|
Unsubstituted | N1–C11a: 1.37; C12b–N7: 1.32 | 1.5 | π–π stacking (3.58 Å) |
12-OMe | N1–C11a: 1.36; C12b–N7: 1.31 | 0.9 | π–π stacking (3.42 Å) |
11-NO₂ | N1–C11a: 1.39; C12b–N7: 1.35 | 8.7 | C–H···O (2.95 Å) |
5-SO₂Tol | N1–C11a: 1.38; C12b–N7: 1.34 | 22.7 | Van der Waals only |
2-Me (ring D) | N1–C11a: 1.37; C12b–N7: 1.33 | 15.2 | Edge-to-face CH/π |
Benzimidazo[2,1-a]isoquinoline exhibits distinct electronic and steric properties compared to structurally analogous N-heterocycles. Unlike phenanthridine (lacking imidazole nitrogen), benzimidazo[2,1-a]isoquinoline possesses two basic nitrogen sites: N1 (pKₐ ≈ 5.2) and N7 (pKₐ ≈ 1.8), enabling dual protonation states. This contrasts with indolo[3,2-c]quinoline, which has a single pyrrolic nitrogen (pKₐ ≈ 3.7) [7] [8].
Planarity differences significantly impact bioactivity. Benzimidazo[2,1-a]isoquinoline’s near-perfect planarity allows intercalation into DNA (as seen in topoisomerase I inhibition), whereas non-planar derivatives exhibit reduced activity. In contrast, benzimidazo[2,1-a]quinoline (lacking ring D) shows a 15° bend at the fusion bond, diminishing DNA binding affinity by 20-fold [7] [8]. Electronic properties also diverge: the HOMO energy of benzimidazo[2,1-a]isoquinoline (–5.8 eV) is higher than phenanthridine’s (–6.3 eV), facilitating electrophilic attacks at C6 and C12a positions.
Ring strain energies calculated via DFT reveal that seven-membered ring homologs (e.g., benzimidazo[2,1-a][2]benzazepines) exhibit 28 kJ/mol higher strain due to distorted bond angles (C12b–N7–C11b = 94° vs. ideal 120°). This strain reduces thermal stability, evidenced by decomposition temperatures 75°C lower than the parent tetracyclic system [5].
Table 3: Topological Comparison with Related N-Heterocycles
Compound | Ring System | Basic Nitrogens | Planarity (°) | HOMO Energy (eV) | Key Applications |
---|---|---|---|---|---|
Benzimidazo[2,1-a]isoquinoline | Tetracyclic | 2 (N1, N7) | 1.5 | –5.8 | Topoisomerase inhibition [7] |
Phenanthridine | Tricyclic | 1 | 0.3 | –6.3 | Antiviral agents |
Indolo[3,2-c]quinoline | Tetracyclic | 1 (pyrrolic) | 2.1 | –5.5 | Anticancer scaffolds |
Benzimidazo[2,1-a]quinoline | Tricyclic | 2 | 15.0 | –5.6 | Organic LEDs |
Benzimidazo[1,2-f]phenanthridine | Pentacyclic | 2 | 0.8 | –5.9 | PKA inhibitors [8] |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7